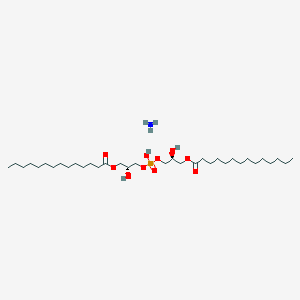

bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt)

Vue d'ensemble

Description

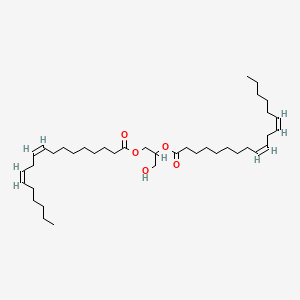

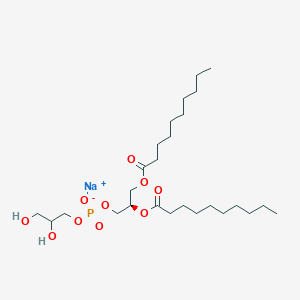

Bis(monomyristoylglycero)phosphate (S,R isomer) (ammonium salt), also known as BMGPA, is a type of phospholipid that is found in the membranes of various cells. It has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology.

Applications De Recherche Scientifique

Lipid Distribution and Cholesterol Homeostasis

Bis(monomyristoylglycero)phosphate (BMP) plays a crucial role in controlling the fate of cholesterol, particularly in relation to cholesterol homeostasis. It is involved in the dynamics and lipid/protein sorting functions of late endosomes, significantly influencing cellular cholesterol distribution. This function is particularly relevant in pathological contexts, such as lysosomal storage disorders and drug-induced phospholipidosis (Hullin-Matsuda, Luquain-Costaz, Bouvier, & Delton-Vandenbroucke, 2009).

Endosomal and Lysosomal Function

BMP is predominantly found in late endosomes/lysosomes and constitutes a significant portion of the total phospholipids in macrophage and microglial cells. It plays an essential role in the formation of intraendosomal vesicular bodies. The presence of BMP in these cells and its accumulation in tissues of individuals with lysosomal storage disorders underscore its vital role in endosomal and lysosomal functions (Akgoc, Iosim, & Seyfried, 2015).

Vesicular Structure Formation

BMP contributes to the formation of small vesicular structures in endosomes. It has unique biophysical properties that facilitate the formation of specialized lipid domains within the internal membranes of late endosomes, potentially leading to the production of budded vesicles high in BMP content. These properties play a significant role in the biosynthesis and structural organization of BMP in cellular membranes (Frederick et al., 2009).

Modulating Thermotropic Properties of Phospholipids

BMP impacts the thermotropic behavior of other phospholipids like dipalmitoyl phosphatidylcholine (DPPC). Its presence influences the main phase transition temperature of DPPC, indicating its potential role in modulating the physical properties of cellular membranes (Frederick, Goff, Mair, Farver, Long, & Fanucci, 2010).

Biophysical Properties of BMP Analogues

Research into BMP analogues with different acyl chains has provided insights into the role of BMP in lipid and protein trafficking, as well as glycosphingolipid degradation. The study of these analogues contributes to understanding the unique structural and functional properties of BMP (Goff et al., 2010).

Mécanisme D'action

Target of Action

The primary target of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt), also known as Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer, is the endolysosomal system . This compound, also known as lysobisphosphatidic acid, is a phospholipid that promotes lipid sorting in late endosomes/lysosomes .

Mode of Action

The compound interacts with its targets by activating lipid hydrolases and lipid transfer proteins . This interaction leads to changes in the cellular content of bis(monomyristoylglycero)phosphate, reflecting an altered metabolic activity of the endolysosomal system .

Biochemical Pathways

The compound affects the lipid sorting pathway in late endosomes/lysosomes . The activation of lipid hydrolases and lipid transfer proteins leads to the degradation and sorting of lipids . This process plays a major role in the sorting of polyunsaturated fatty acids (PUFAs) in acidic organelles .

Result of Action

The result of the compound’s action is the regulation of the metabolic activity of the endolysosomal system . By promoting lipid sorting and activating lipid hydrolases and lipid transfer proteins, the compound influences the degradation and sorting of lipids . This can have downstream effects on various cellular processes, including the sorting of PUFAs .

Action Environment

The action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is influenced by the environment within the endolysosomal system . Factors such as pH and the presence of other lipids can affect the compound’s action, efficacy, and stability. Additionally, many enveloped viruses invade cells via endocytosis and use different environmental factors as triggers for virus-endosome fusion that delivers the viral genome into the cytosol .

Propriétés

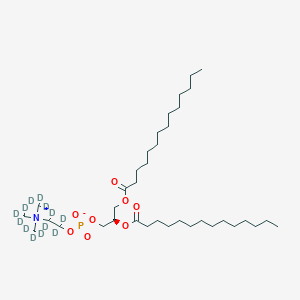

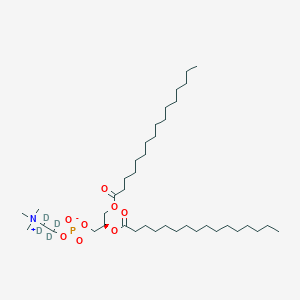

IUPAC Name |

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-tetradecanoyloxypropoxy]phosphoryl]oxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31-,32+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPILCZAQYMLP-CWZMXPKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) | |

CAS RN |

325466-03-3 | |

| Record name | Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325466-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

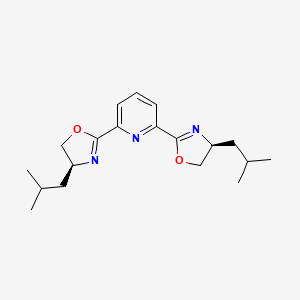

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)

![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)